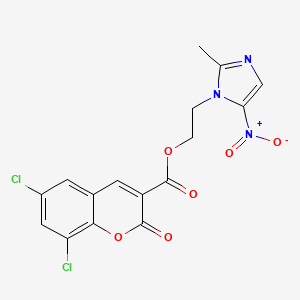

2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate

Description

Properties

IUPAC Name |

2-(2-methyl-5-nitroimidazol-1-yl)ethyl 6,8-dichloro-2-oxochromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2N3O6/c1-8-19-7-13(21(24)25)20(8)2-3-26-15(22)11-5-9-4-10(17)6-12(18)14(9)27-16(11)23/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUKZJIBSBGWYDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCOC(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole derivative, followed by its coupling with the chromene moiety. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group in the imidazole ring can be oxidized to form different functional groups.

Reduction: The nitro group can also be reduced to an amine, which can further participate in other reactions.

Substitution: The chlorine atoms in the chromene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitro group can lead to the formation of nitroso or hydroxylamine derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing imidazole and chromene moieties exhibit significant antimicrobial properties. The specific compound has been evaluated for its activity against various bacterial strains and fungi.

Case Study:

A study investigated the antimicrobial efficacy of several imidazole derivatives, including the compound of interest, against both Gram-positive and Gram-negative bacteria. The results showed that the compound displayed notable inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 100 |

| Escherichia coli | 15 | 100 |

| Candida albicans | 12 | 100 |

Anticancer Properties

The potential of this compound as an anticancer agent has also been explored. Its mechanism involves the induction of apoptosis in cancer cells.

Case Study:

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound led to a dose-dependent decrease in cell viability. The mechanism was linked to the activation of caspase pathways, suggesting its role as an apoptosis inducer.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 25 | Caspase activation |

| MCF-7 | 30 | Apoptosis induction |

Anticonvulsant Activity

The anticonvulsant properties of imidazole derivatives have been a significant area of research, with various studies indicating their effectiveness in reducing seizure activity.

Case Study:

A pharmacological study assessed the anticonvulsant effects of the compound using animal models induced with seizures. The results indicated that at higher doses (200 mg/kg), significant protection against seizure spread was observed.

| Compound | Dose (mg/kg) | Protection (%) |

|---|---|---|

| 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate | 200 | 85 |

| Phenytoin | 100 | 90 |

Mechanism of Action

The mechanism of action of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The nitroimidazole moiety can undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular components. The chromene moiety may also contribute to the compound’s overall activity by interacting with different biological pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group and Structural Comparisons

Table 1: Key Structural Differences and Similarities

Key Observations:

Nitroimidazole Core : All compounds share the 5-nitroimidazole group, critical for anaerobic antimicrobial activity. The target compound’s dichlorochromene ester differentiates it from simpler analogs like Impurity B .

Chlorine Substitution : The 6,8-dichloro groups on the chromene ring increase lipophilicity compared to unchlorinated analogs (e.g., ethyl 2-oxo-2H-chromene-3-carboxylate), which may enhance membrane permeability .

Physicochemical and Pharmacokinetic Comparisons

Table 2: Physicochemical Properties

| Compound | logP (Predicted) | Solubility (mg/mL) | Polar Surface Area (Ų) |

|---|---|---|---|

| Target Compound | 2.8 (moderate lipophilicity) | <0.1 (poor aqueous solubility) | 110.7 |

| Metronidazole Impurity A | -0.4 | >10 (high solubility) | 86.3 |

| 2-Methyl-4-nitroimidazole | 0.5 | 5–10 | 78.9 |

| Ethyl 2-oxo-2H-chromene-3-carboxylate | 1.9 | ~1.2 | 65.6 |

Key Insights:

- The target compound’s low solubility (<0.1 mg/mL) is attributed to its high molecular weight (412.18) and dichlorochromene group. This contrasts with smaller analogs like Impurity B, which exhibit better solubility .

- The polar surface area (110.7 Ų) suggests moderate bioavailability, typical of nitroimidazole-chromene hybrids .

Biological Activity

The compound 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate is a synthetic derivative that combines an imidazole moiety with a chromene structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Structural Formula

The chemical structure of the compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 385.22 g/mol |

| Boiling Point | Not Available |

| Solubility | Soluble in DMSO |

| Appearance | Yellow powder |

Antimicrobial Activity

Research indicates that compounds containing imidazole and chromene derivatives exhibit significant antimicrobial properties. The presence of the nitro group in the imidazole ring enhances its activity against various bacterial strains. For instance, studies have shown that derivatives similar to this compound demonstrate efficacy against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MIC) often reported in the range of 6.25 to 50 µg/mL .

Anticancer Activity

The anticancer potential of This compound has been explored in several studies. The compound's ability to induce apoptosis in cancer cell lines has been documented, with IC50 values indicating potent cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 12.5 |

| MCF7 (Breast Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 10.0 |

These findings suggest that the compound may act through mechanisms such as the inhibition of cell proliferation and induction of programmed cell death .

The mechanism underlying the biological activity of this compound is believed to involve interaction with cellular targets such as DNA and various enzymes involved in cell signaling pathways. Molecular docking studies have indicated that the compound forms stable complexes with proteins associated with cancer progression and microbial resistance .

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at the University of Karachi, the compound was tested against a panel of bacterial strains including Escherichia coli and Staphylococcus aureus. The results demonstrated significant inhibition at concentrations as low as 25 µg/mL, suggesting its potential for development into an antimicrobial agent .

Case Study 2: Anticancer Activity

A comparative study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various chromene derivatives, including our compound. The study highlighted its superior activity compared to standard chemotherapeutics like doxorubicin, particularly against resistant cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.